
CU-CPT17e
概要
説明
CU-CPT17eは、トール様受容体3、8、および9のアゴニストとして強力な活性を示す合成低分子です。これらの受容体は、病原体関連分子パターンを認識し、免疫応答を開始することにより、免疫系において重要な役割を果たしています。 This compoundは、炎症促進および抗癌活性の両方において大きな可能性を示しています .
準備方法
CU-CPT17eの合成は、コア構造の調製から始まり、その活性を高める官能基の導入に至るまで、複数のステップを伴います。合成経路には通常、次の手順が含まれます。
コア構造の形成: this compoundのコア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の導入: コア構造に、さまざまな官能基が導入されて活性が高められます。これには、求核置換反応によるニトロフェニル基の付加が含まれます。
化学反応の分析
CU-CPT17eは、次のようなさまざまな種類の化学反応を受けます。
酸化: this compoundは、酸化されてさまざまな酸化誘導体を形成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応は、this compoundをその還元型に変換することができます。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用が期待されています。
化学: 化学分野では、this compoundは、トール様受容体の活性化とその下流のシグナル伝達経路を研究するためのツールとして使用されます。
生物学: 生物学的研究では、this compoundは、免疫応答と炎症におけるトール様受容体の役割を調査するために使用されます。
医学: this compoundは、アポトーシスを誘導し、癌細胞の増殖を阻害することにより、抗癌療法に潜在的な可能性を示しています。また、免疫応答を強化するためのワクチンアジュバントとしても研究されています。
科学的研究の応用
Immunotherapeutic Applications
CU-CPT17e has shown promise in various immunotherapeutic contexts:
- Vaccine Adjuvant:
-
Cancer Therapy:
- In vitro studies have demonstrated that this compound can inhibit the proliferation of HeLa cancer cells by triggering apoptosis and arresting the cell cycle at the S phase. Treatment with this compound resulted in a significant increase in apoptotic cells compared to controls .
- The compound's ability to activate NF-κB pathways suggests a mechanism through which it can enhance the efficacy of existing cancer therapies by promoting an immune-mediated attack on tumors .
Table 1: Cytokine Induction by this compound
Cytokine | Concentration (μM) | Response (%) |
---|---|---|
IL-6 | 10 | 150 |
TNF-α | 20 | 200 |
IFN-γ | 40 | 175 |
Note: The percentages reflect relative increases compared to control groups.
Table 2: Effects on HeLa Cell Proliferation
Treatment | Concentration (μM) | Apoptosis Rate (%) |
---|---|---|
This compound | 10 | 10 |
This compound | 20 | 15 |
This compound | 40 | 17 |
Poly I:C | 5 | 12 |
Note: Apoptosis rates were measured after 24 hours of treatment.
Case Studies
- Case Study on Vaccine Development:
- Case Study on Cancer Treatment:
作用機序
CU-CPT17eは、トール様受容体3、8、および9を活性化することにより、その効果を発揮します。活性化されると、これらの受容体は、炎症性サイトカインやその他の免疫メディエーターの産生につながるシグナル伝達カスケードを開始します。 この活性化には、アダプタータンパク質の募集と、最終的に免疫応答に関与する遺伝子の発現につながるNF-κBなどの転写因子の活性化が含まれます .
類似化合物の比較
This compoundは、複数のトール様受容体を同時に活性化できるという点で、ユニークです。類似化合物には、次のようなものがあります。
イミキモド: トール様受容体7のアゴニストで、疣贅や基底細胞癌などの皮膚疾患の治療に使用されます。
ポリIC: トール様受容体3を活性化する、二本鎖RNAの合成アナログで、抗ウイルス応答を研究するために研究で使用されます。
This compoundは、複数のトール様受容体を同時に活性化できるという能力により、研究と治療の両方の用途において貴重なツールとなっています。
類似化合物との比較
CU-CPT17e is unique in its ability to simultaneously activate multiple toll-like receptors. Similar compounds include:
Imiquimod: An agonist of toll-like receptor 7, used in the treatment of skin conditions such as warts and basal cell carcinoma.
Poly IC: A synthetic analog of double-stranded RNA that activates toll-like receptor 3, used in research to study antiviral responses.
Resiquimod: An agonist of toll-like receptors 7 and 8, used in research and clinical applications for its immune-modulating properties
This compound stands out due to its ability to activate multiple toll-like receptors simultaneously, making it a valuable tool in both research and therapeutic applications.
生物活性
CU-CPT17e, also referred to as compound 17e, is a small molecule identified as a multi-Toll-like receptor (TLR) agonist, specifically activating TLRs 3, 8, and 9. This compound has garnered attention for its potential therapeutic applications in immunotherapy and cancer treatment due to its ability to elicit robust immune responses.
This compound functions primarily by activating TLRs, which are crucial components of the innate immune system. Upon activation, these receptors initiate signaling pathways that lead to the production of various cytokines and chemokines, thereby enhancing the immune response.
- TLR Activation : this compound activates TLR3, TLR8, and TLR9, leading to the induction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in human monocyte THP-1 cells .
- Cancer Cell Effects : In vitro studies have shown that this compound inhibits the proliferation of HeLa cancer cells by inducing apoptosis and arresting the cell cycle at the S phase .
Cytokine Production
The activation of TLRs by this compound results in a diverse cytokine profile. The following table summarizes key cytokines produced upon treatment with this compound:
Cytokine | Function | Induced by this compound |
---|---|---|
TNF-α | Pro-inflammatory | Yes |
IL-6 | Mediates inflammation and immune response | Yes |
IL-12 | Promotes Th1 cell differentiation | Yes |
IFN-γ | Activates macrophages and enhances antigen presentation | Yes |
Case Studies
- Immunomodulatory Effects : Zhang et al. demonstrated that this compound significantly enhances the maturation of dendritic cells (DCs), which are pivotal for initiating adaptive immune responses. The compound promoted the expression of co-stimulatory molecules (CD80, CD86) on DCs and increased cytokine production .
- Anticancer Activity : In a study involving HeLa cells, this compound was shown to trigger apoptosis through caspase activation pathways. This effect was linked to its ability to induce cell cycle arrest at the S phase .
- Combination Therapies : Research indicates that this compound can be effectively combined with other therapeutic agents such as Poly(I:C) and R848 to enhance antitumor efficacy while reducing systemic toxicity. These combinations have demonstrated significant tumor regression in preclinical models .
Structural Insights
Recent studies have provided insights into the structural basis for this compound's activity. It has been identified as a weakly potent TLR3 agonist with an effective concentration (EC50) of approximately 4.8 µM . The compound's structure allows it to bind selectively to the TLR dimerization interface, stabilizing its active conformation and facilitating downstream signaling.
特性
IUPAC Name |
6,7-bis[(4-nitrophenyl)methoxy]spiro[chromene-2,4'-oxane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O8/c30-28(31)22-5-1-19(2-6-22)17-35-25-15-21-9-10-27(11-13-34-14-12-27)37-24(21)16-26(25)36-18-20-3-7-23(8-4-20)29(32)33/h1-10,15-16H,11-14,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTNFHWDTHQECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CC3=CC(=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118086 | |
Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2109805-75-4 | |
Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2109805-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[2H-1-benzopyran-2,4′-[4H]pyran], 2′,3′,5′,6′-tetrahydro-6,7-bis[(4-nitrophenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。